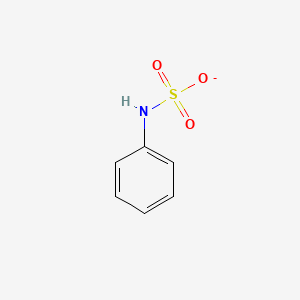
Benzenamine sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine sulfate(1-) is an organic sulfamate oxoanion obtained by deprotonation of the sulfamate OH group of this compound. It is a conjugate base of a this compound.
Aplicaciones Científicas De Investigación
Toxicological Studies
Benzenamine sulfate has been subject to extensive toxicological evaluations to understand its safety profile.
- Acute Toxicity : Studies indicate that this compound exhibits low acute toxicity. For instance, New Zealand White rabbits showed an LD50 of approximately 3250 mg/kg, suggesting a relatively safe profile at lower exposure levels .
- Chronic Effects : Long-term exposure studies in rats have revealed significant effects on hematological parameters and organ weights. Notably, doses above 7500 ppm led to decreased red blood cell counts and increased liver and spleen weights, indicating potential hematotoxicity .
- Carcinogenic Potential : Research has documented the carcinogenic effects of this compound. In F344 rats, exposure resulted in increased incidences of urinary bladder transitional cell carcinoma and mammary gland fibroadenomas. Chronic exposure also led to hepatocellular carcinomas in mice .
Environmental Applications
This compound is being investigated for its role in environmental remediation.
- Water Treatment : The compound has been studied for its effectiveness in degrading organic contaminants through sulfate radical oxidation processes. This method shows promise for treating wastewater by breaking down aromatic pollutants, including those derived from benzene .
- Toxicity Assessments : Evaluations using zebrafish embryos have assessed the toxicity of various benzamide derivatives related to this compound. Findings suggest low toxicity levels (LC50 > 20 mg/L), indicating potential safety for environmental applications.
Pharmaceutical Research
The pharmaceutical potential of this compound is being explored through various studies.
- Antidiabetic Activity : Recent research has focused on synthesizing benzenesulfonamide derivatives from this compound and evaluating their antidiabetic properties. Some derivatives demonstrated significant efficacy compared to established drugs like glibenclamide in animal models .
- Mechanisms of Action : The biological activity of this compound derivatives often involves enzyme inhibition or disruption of microbial cell membranes, making them candidates for further pharmacological exploration.
Summary Table of Key Findings
Case Studies
- Toxicity Study on Rabbits : A study involving New Zealand White rabbits assessed the acute toxicity of this compound, revealing an LD50 value that suggests low acute risk at controlled doses .
- Long-term Exposure in Rats : Chronic exposure studies indicated significant hematological changes and organ weight alterations at higher doses, emphasizing the need for careful handling and regulation of this compound .
- Antidiabetic Evaluation : In vivo studies on synthesized derivatives showed promising results against diabetes compared to traditional treatments, highlighting the potential therapeutic applications of this compound derivatives .
Propiedades
Fórmula molecular |
C6H6NO3S- |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
N-phenylsulfamate |
InChI |
InChI=1S/C6H7NO3S/c8-11(9,10)7-6-4-2-1-3-5-6/h1-5,7H,(H,8,9,10)/p-1 |
Clave InChI |
BEHLMOQXOSLGHN-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)NS(=O)(=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)NS(=O)(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















